Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-
CAS No.: 874830-95-2
Cat. No.: VC13684369
Molecular Formula: C12H13F3N2O2
Molecular Weight: 274.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874830-95-2 |
|---|---|
| Molecular Formula | C12H13F3N2O2 |
| Molecular Weight | 274.24 g/mol |
| IUPAC Name | [3-amino-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C12H13F3N2O2/c13-12(14,15)9-5-8(6-10(16)7-9)11(18)17-1-3-19-4-2-17/h5-7H,1-4,16H2 |
| Standard InChI Key | WGSBYRZVAJTCMK-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=CC(=CC(=C2)N)C(F)(F)F |
| Canonical SMILES | C1COCCN1C(=O)C2=CC(=CC(=C2)N)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, [3-amino-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone, reflects its bifunctional design. The morpholine ring (C₄H₉NO) adopts a chair conformation, with the oxygen and nitrogen atoms positioned at axial and equatorial sites, respectively. The benzoyl moiety is substituted at the para position with a trifluoromethyl (-CF₃) group and at the meta position with an amino (-NH₂) group, creating a sterically demanding yet electronically diverse framework.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 874830-95-2 |
| Molecular Formula | C₁₂H₁₃F₃N₂O₂ |
| Molecular Weight | 274.24 g/mol |
| IUPAC Name | [3-Amino-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
| SMILES | C1COCCN1C(=O)C2=CC(=CC(=C2N)F)C(F)(F)F |
| InChI Key | VVJZPQFQKZQNRS-UHFFFAOYSA-N |
Electronic and Steric Effects
The trifluoromethyl group induces strong electron-withdrawing effects via its -I and +R contributions, polarizing the benzoyl ring and enhancing electrophilicity at the carbonyl carbon. Concurrently, the amino group donates electron density through resonance, creating a push-pull electronic configuration that may influence reactivity in nucleophilic acyl substitution reactions . Steric hindrance from the -CF₃ group likely restricts rotational freedom around the C–N bond connecting the benzoyl and morpholine moieties, as evidenced by analogous compounds .
Synthetic Pathways and Optimization
Acylation of Morpholine Derivatives
A plausible synthesis involves reacting 3-amino-5-(trifluoromethyl)benzoyl chloride with morpholine under basic conditions. This acylation typically employs Schotten-Baumann conditions, where the benzoyl chloride is treated with morpholine in a biphasic system of aqueous NaOH and an organic solvent (e.g., dichloromethane). The reaction proceeds via nucleophilic attack of morpholine’s secondary amine on the electrophilic carbonyl carbon, with yields dependent on the purity of the acyl chloride intermediate.
Alternative Routes via Michael Addition
Recent methodologies for analogous dihydrothiophenes suggest that Michael-type additions could be adapted for this compound . For instance, cyanothioacetamide’s addition to α-bromochalcones, followed by intramolecular cyclization, generates thiophene scaffolds. While unproven for this specific morpholine derivative, such strategies highlight the potential for constructing the benzoyl-morpholine linkage through conjugate addition-cyclization sequences.
Table 2: Comparative Synthetic Approaches
| Method | Reagents | Yield (%) | Limitations |
|---|---|---|---|
| Schotten-Baumann | Morpholine, NaOH, DCM | 60–75 | Acyl chloride instability |
| Michael Addition | Cyanothioacetamide, KOH | 38–40 | Multi-step purification |
Applications in Materials Science
Fluorinated Polymer Additives
The trifluoromethyl group’s lipophilicity and chemical inertia position this compound as a potential modifier for fluoropolymer matrices. Incorporation into polyvinylidene fluoride (PVDF) could enhance thermal stability and dielectric properties, though experimental validation is pending.
Coordination Chemistry
The morpholine nitrogen and carbonyl oxygen constitute a bidentate ligand system for transition metals. Preliminary studies on similar compounds indicate chelation with Cu(II) and Fe(III), forming complexes with luminescent properties.
Future Research Directions
Pharmacokinetic Profiling
In vitro ADME (absorption, distribution, metabolism, excretion) studies are critical to assess BBB permeability and cytochrome P450 interactions. Radiolabeling the trifluoromethyl group with ¹⁸F could enable PET imaging to track biodistribution .
Synthetic Methodology Development
Exploring photoredox catalysis or continuous-flow systems may address yield limitations in traditional acylation. For example, visible-light-mediated coupling of morpholine with aryl bromides could bypass unstable acyl chloride intermediates .
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